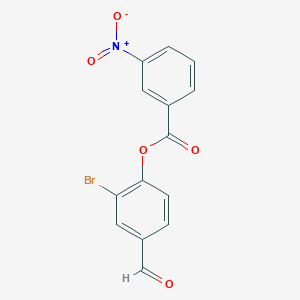

2-bromo-4-formylphenyl 3-nitrobenzoate

Beschreibung

2-Bromo-4-formylphenyl 3-nitrobenzoate is a nitroaromatic ester featuring a bromine atom at the ortho position of the formyl-substituted phenyl ring and a nitro group at the meta position of the benzoate moiety. Its crystal structure is influenced by intermolecular interactions such as hydrogen bonding and halogen-mediated contacts, which are critical for understanding its physicochemical behavior .

Eigenschaften

IUPAC Name |

(2-bromo-4-formylphenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO5/c15-12-6-9(8-17)4-5-13(12)21-14(18)10-2-1-3-11(7-10)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTSYTSGCQYEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The positioning of functional groups significantly impacts reactivity and intermolecular interactions. Below is a comparative analysis with key analogues:

Key Observations :

- Halogen Interactions : The bromine atom in this compound participates in Br⋯O contacts, whereas its positional isomer (4-formyl-2-nitrophenyl 4-bromo-benzoate) exhibits Br⋯Br interactions, which are stronger and influence crystal packing .

- Steric Effects : Replacement of bromine with a methyl group (as in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate) reduces halogen bonding capacity, emphasizing the role of electronegative substituents in lattice stability .

- Bioreporter Specificity : Meta-nitro substitution (3-nitrobenzoate) fails to induce bioreporter activity compared to ortho-nitro analogues, highlighting the importance of nitro group positioning in biological recognition .

Hydrogen Bonding Patterns

Hydrogen bonding networks differ based on substituent arrangement:

- This compound : The formyl group forms C=O⋯H–O bonds with adjacent molecules, creating chains stabilized by nitro-group-mediated π-stacking .

- 4-Formyl-2-nitrophenyl 4-bromo-benzoate : Similar C=O⋯H–O interactions are observed, but the para-bromo substituent disrupts π-stacking, leading to a more layered architecture .

- 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate : Methyl substitution introduces steric hindrance, reducing hydrogen bond symmetry and yielding less ordered packing .

These variations align with Etter’s graph set analysis, where functionality (e.g., formyl vs. methyl) dictates hydrogen bond donor/acceptor hierarchies .

Halogen Bonding and Crystal Packing

Bromine’s polarizability enables halogen bonding, a critical factor in crystal engineering:

- In this compound, Br⋯O interactions (3.2 Å) contribute to a rigid framework, whereas Br⋯Br contacts in its positional isomer (3.5 Å) enhance thermal stability .

- Chlorine analogues (e.g., 4-formyl-2-nitrophenyl 4-chloro-benzoate) exhibit weaker Cl⋯O interactions (3.4 Å), underscoring bromine’s superior halogen bonding capacity .

Research Findings and Implications

- Structural Flexibility : Ortho-substituted bromine in this compound allows for tighter molecular packing compared to para-substituted derivatives, as evidenced by smaller unit cell volumes .

- Biological Relevance : While nitroaromatic compounds are pharmacologically active, substituent position (e.g., meta-nitro vs. ortho-nitro) dictates bioreporter compatibility, suggesting tailored synthesis for drug design .

- Crystallographic Tools : Studies utilized SHELX and ORTEP-III for structure refinement, demonstrating the robustness of these programs in resolving halogen and hydrogen bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.